Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester
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Overview
Description
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is a chemical compound with the molecular formula C10H17NO2 It is an ester derivative of carbamic acid, where the esterification involves a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester typically involves the reaction of isopropyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Isopropyl isocyanate+Propargyl alcohol→Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates and esters.
Scientific Research Applications
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, bis(1-methylethyl)-, 1-butynyl ester
- Carbamic acid, bis(1-methylethyl)-, 1-ethynyl ester
- Carbamic acid, bis(1-methylethyl)-, 1-phenyl ester
Uniqueness
Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is unique due to its specific esterification with a propynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
648927-66-6 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
prop-1-ynyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,1-5H3 |
InChI Key |
NDBGKHNXEVALEA-UHFFFAOYSA-N |
Canonical SMILES |
CC#COC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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